molecular formula C24H18N6O2S2 B2568057 N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286695-43-9

N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No. B2568057
CAS RN: 1286695-43-9
M. Wt: 486.57
InChI Key: ADCXOBRGWWWTOD-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H18N6O2S2 and its molecular weight is 486.57. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Identification and Synthesis of Derivatives

Research has focused on synthesizing a series of pyrimidine-2-thione derivatives, showcasing the compound's utility in antifolate activities. These derivatives were developed through various synthesis routes, with their structures confirmed by physical and spectroscopic data, including FTIR, 1H, and 13C NMR, highlighting their potential in the development of novel chemical entities (Mohammed, Ahmed, & Abachi, 2016).

Antimicrobial and Anticancer Evaluation

Further studies have synthesized novel derivatives of pyrimidine clubbed with thiazolidinone, evaluated for their antimicrobial and anticancer activities. These compounds showed promising results against various bacterial and fungal strains, as well as significant anticancer activity against HeLa cervical cancer cell lines, indicating the compound's potential in medical research (Verma & Verma, 2022).

Synthesis of New Heterocycles

The compound also serves as a precursor for synthesizing new heterocyclic compounds. Research into the synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives has led to the development of thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, underscoring the versatility of this chemical in creating a variety of biologically active compounds (Fadda, Bondock, Khalil, & Tawfik, 2013).

Preparation and Reactions of Related Compounds

The compound's derivatives have been explored for their ability to undergo various chemical reactions, leading to the development of compounds with excellent biocidal properties. This includes the synthesis and transformation of related heterocyclic systems and their evaluation against bacteria and fungi, highlighting their potential as antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011).

properties

IUPAC Name

N-[4-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O2S2/c1-14-3-8-18-19(11-14)34-23(29-18)15-4-6-16(7-5-15)27-20(31)12-17-13-33-24(28-17)30-22(32)21-25-9-2-10-26-21/h2-11,13H,12H2,1H3,(H,27,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCXOBRGWWWTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.